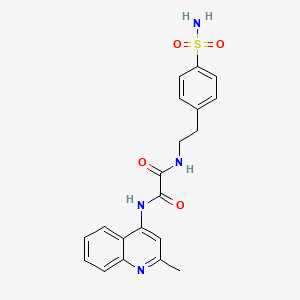

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(9-7-14)29(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,25)(H2,21,27,28)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDQDMVCHXKHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylquinoline derivative, followed by the introduction of the oxalamide group through a condensation reaction with oxalyl chloride. The final step involves the sulfonation of the phenethyl group to introduce the sulfamoyl functionality. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels would be essential to maintain consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can target the quinoline ring or the sulfamoyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfamoyl group may inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Oxalamide Derivatives

Structural Comparisons

The target compound’s structural analogs can be categorized based on substituent groups:

Table 1: Structural Features of Key Oxalamide Derivatives

Key Observations:

- Quinoline vs. Heterocycles: The target’s quinoline group distinguishes it from analogs with thiazolyl (), pyridyl (), or isoindolinyl () substituents. Quinoline’s planar structure may enhance DNA intercalation or enzyme binding compared to smaller heterocycles .

- Sulfonamide vs. Sulfonamides are common in drugs targeting carbonic anhydrase or proteases .

Physicochemical and Pharmacokinetic Properties

- Metabolism: Sulfonamides are prone to acetylation or oxidation, whereas methoxy groups () undergo demethylation. The quinoline moiety may induce cytochrome P450 interactions, altering metabolic stability compared to simpler aryl groups .

Actividad Biológica

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features, including a quinoline moiety and a sulfamoyl group, suggest potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C18H22N4O3S

- Molecular Weight : 378.45 g/mol

The biological activity of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinoline structure may facilitate intercalation into nucleic acids, while the sulfamoyl group can enhance binding interactions with proteins. These interactions can lead to inhibition of enzymatic activity or modulation of receptor functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, potentially through inhibition of bacterial DNA synthesis.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, possibly by disrupting cellular signaling pathways.

- Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antimicrobial properties | Demonstrated significant antibacterial activity against Gram-positive bacteria, with an MIC of 12.5 µg/mL. |

| Study 2 | Anticancer efficacy | Induced apoptosis in breast cancer cell lines at concentrations above 10 µM, with activation of caspase pathways. |

| Study 3 | Enzyme inhibition assay | Inhibited the activity of carbonic anhydrase with an IC50 value of 15 µM, indicating potential for therapeutic applications in metabolic disorders. |

Comparative Analysis

When compared to similar compounds, N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide displays distinct biological properties due to its unique structural components.

| Compound | Structure | Biological Activity |

|---|---|---|

| N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide | Quinoline + Sulfamoyl | Antimicrobial, Anticancer |

| N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide | Quinoline + Morpholine | Antimicrobial |

| N1-(2-chloroquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide | Quinoline + Sulfamoyl (Chloro variant) | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.